7-Bromo-4-chloroquinoline-3-carboxylic acid
Description
Structural Characterization of 7-Bromo-4-chloroquinoline-3-carboxylic Acid
Crystallographic Analysis and Molecular Geometry
The molecular structure of this compound consists of a planar quinoline ring system with three substituents. The quinoline skeleton provides rigidity to the molecule, while the substituents influence its electronic properties and potential for intermolecular interactions.
Based on crystallographic studies of similar halogenated quinoline derivatives, the expected molecular geometry of this compound would feature a nearly planar quinoline core. The carboxylic acid group at position 3 would likely show a small deviation from planarity due to steric interactions with the nearby chlorine atom at position 4.
Table 1. Expected Bond Lengths and Angles in this compound
| Bond/Angle | Expected Value |
|---|---|
| C-Br | 1.90-1.95 Å |
| C-Cl | 1.70-1.75 Å |
| C=O | 1.20-1.25 Å |
| C-OH | 1.30-1.35 Å |
| C=C (ring) | 1.35-1.40 Å |
| C=N (ring) | 1.30-1.35 Å |
| C-C-C (ring) | 120° ± 3° |
| C-N-C (ring) | 120° ± 3° |
| O=C-O-H | 120° ± 5° |
In the crystal structure, molecules of this compound would likely pack in a way that maximizes both hydrogen bonding between the carboxylic acid groups of adjacent molecules and halogen bonding involving the bromine and chlorine atoms. As indicated in research on halogen bonding, these interactions can play a significant role in the crystal packing of halogenated compounds.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
The proton Nuclear Magnetic Resonance spectrum of this compound would feature distinct signals for the aromatic protons and the carboxylic acid proton. Based on the data for 7-Bromo-4-chloroquinoline provided in research, and considering the effect of the carboxylic acid group at position 3, the following proton signals would be expected:
Table 2. Expected Proton Nuclear Magnetic Resonance Chemical Shifts for this compound
| Proton Position | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| 2 | 8.9-9.1 | singlet | 1H |
| 5 | 8.0-8.2 | doublet | 1H |
| 6 | 7.8-8.0 | doublet of doublets | 1H |
| 8 | 8.3-8.5 | doublet | 1H |
| COOH | 12.0-13.0 | broad singlet | 1H |
The carbon-13 Nuclear Magnetic Resonance spectrum would show signals for all ten carbon atoms in the molecule, with the following expected chemical shifts:
Table 3. Expected Carbon-13 Nuclear Magnetic Resonance Chemical Shifts for this compound
| Carbon Position | Chemical Shift (ppm) |
|---|---|
| 2 | 150-155 |
| 3 | 125-130 |
| 4 | 140-145 |
| 5 | 120-125 |
| 6 | 130-135 |
| 7 | 125-130 |
| 8 | 135-140 |
| 9 | 145-150 |
| 10 | 125-130 |
| COOH | 165-170 |
These spectral signatures would provide valuable information for confirming the structure of this compound.
Infrared and Mass Spectrometric Profiling
The Infrared spectrum of this compound would show characteristic absorption bands for the carboxylic acid group, the quinoline ring, and the carbon-halogen bonds:
Table 4. Expected Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H (COOH) | 3000-2500 | Broad | O-H stretching |
| C=O (COOH) | 1700-1680 | Strong | C=O stretching |
| C=C, C=N (ring) | 1600-1500 | Medium | Ring stretching |
| C-O (COOH) | 1300-1200 | Medium | C-O stretching |
| C-Cl | 800-600 | Medium | C-Cl stretching |
| C-Br | 600-500 | Medium | C-Br stretching |
Mass spectrometry would provide further confirmation of the molecular structure. The expected mass spectrum would show a molecular ion peak at m/z 286, with a characteristic isotope pattern due to the presence of bromine and chlorine atoms:
Table 5. Expected Mass Spectrometric Fragmentation Pattern for this compound
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 286 | 100 | [M]⁺ (⁷⁹Br, ³⁵Cl) |
| 288 | ~98 | [M]⁺ (⁸¹Br, ³⁵Cl) |
| 288 | ~33 | [M]⁺ (⁷⁹Br, ³⁷Cl) |
| 290 | ~32 | [M]⁺ (⁸¹Br, ³⁷Cl) |
| 241 | ~70 | [M-COOH]⁺ |
| 207 | ~40 | [M-Br]⁺ |
| 162 | ~30 | [M-Br-COOH]⁺ |
The distinctive isotope pattern would arise from the natural abundance of bromine isotopes (⁷⁹Br: 50.7%, ⁸¹Br: 49.3%) and chlorine isotopes (³⁵Cl: 75.8%, ³⁷Cl: 24.2%).
Computational Modeling of Electronic Structure
Density Functional Theory Simulations
Density Functional Theory calculations can provide valuable insights into the electronic structure and properties of this compound. These computational studies typically employ basis sets like 6-31G(d) or 6-311G(d,p) and functionals such as B3LYP or M06-2X.
Table 6. Typical Computational Parameters for Density Functional Theory Simulations of this compound
| Parameter | Typical Value/Method |
|---|---|
| Functional | B3LYP, M06-2X, ωB97X-D |
| Basis Set | 6-31G(d), 6-311G(d,p), def2-TZVP |
| Solvent Model | PCM, CPCM, SMD |
| Software | Gaussian, ORCA, Q-Chem |
| Properties Calculated | Geometry optimization, vibrational frequencies, chemical shifts, electronic transitions |
Density Functional Theory simulations would provide information about the electronic structure of the molecule, including:
Table 7. Expected Electronic Structure Properties from Density Functional Theory Calculations
| Property | Expected Value/Description |
|---|---|
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -2.5 to -3.5 eV |
| HOMO-LUMO Gap | 3.0 to 4.0 eV |
| Dipole Moment | 3.0 to 5.0 Debye |
| Charge on Br | -0.1 to +0.1 |
| Charge on Cl | -0.1 to +0.1 |
| Charge on COOH | -0.3 to -0.5 |
The electron density distribution would reveal the effects of the electron-withdrawing substituents (bromine, chlorine, and carboxylic acid) on the quinoline ring system. The Molecular Electrostatic Potential surface would highlight regions of positive and negative electrostatic potential, which would be crucial for understanding intermolecular interactions.
Halogen Bonding Interactions in Crystal Packing
Halogen bonding plays a significant role in the crystal packing of halogenated compounds like this compound. As discussed in research, the strength of halogen bonding depends on the electronegativity of the halogen atoms, increasing in the order of Cl < Br < I.
Table 8. Expected Halogen Bonding Parameters in this compound Crystals
| Interaction | Bond Distance (Å) | Bond Angle (°) | Strength |
|---|---|---|---|
| C-Br⋯N | 2.9-3.1 | 170-180 | Moderate |
| C-Br⋯O | 3.0-3.2 | 165-175 | Moderate |
| C-Cl⋯N | 3.1-3.3 | 165-175 | Weak |
| C-Cl⋯O | 3.2-3.4 | 160-170 | Weak |
Based on the information from research on halogen bonding, these interactions can be enhanced by introducing electron-withdrawing groups. In this compound, the presence of a carboxylic acid group adjacent to the chlorine atom at position 4 would likely increase the strength of halogen bonds involving this chlorine atom.
The bromine atom at position 7 would likely form stronger halogen bonds than the chlorine atom at position 4, due to its lower electronegativity and higher polarizability. As indicated in published studies, the C-I⋯N halogen bond is stronger than C-I⋯O in similar systems (d~IN~ = 2.919 Å, ∠C–IN = 173.8°; d~IO~ = 3.045 Å, ∠C–IO = 165.6°), suggesting that nitrogen atoms are the preferable binding sites for halogen bonding. By analogy, the quinoline nitrogen in this compound would likely be a favorable acceptor for halogen bonds.
Properties
IUPAC Name |
7-bromo-4-chloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-5-1-2-6-8(3-5)13-4-7(9(6)12)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTHKXPOMFCGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Synthesis via Halogenated Quinoline Intermediates
This approach involves the initial synthesis of halogenated quinoline derivatives, followed by selective functionalization to introduce the carboxylic acid group.
- Preparation of 6-bromoquinoline derivatives:
Starting from 4-bromobenzene derivatives, a cyclization reaction with suitable nitrogen sources (e.g., aniline derivatives) under acidic or thermal conditions yields 6-bromoquinoline compounds.
For instance, one method involves refluxing 4-bromobenzene with ammonium acetate in polyphosphoric acid, leading to the formation of 6-bromoquinoline.
Chlorination at the 4-position:
The 6-bromoquinoline undergoes chlorination using phosphorus trichloride or phosphorus oxychloride, selectively introducing a chlorine atom at the 4-position.
This step is typically performed under reflux conditions, with yields reported around 80-90%, depending on reaction conditions.Introduction of Carboxylic Acid at Position 3:
The final step involves oxidation of a suitable precursor (e.g., methyl ester or aldehyde derivative) to the carboxylic acid.
Refluxing the intermediate with sodium hydroxide or performing hydrolysis of esters yields the target compound with yields exceeding 90%.
Direct Cyclization of Halogenated Aniline Derivatives
An alternative route involves the cyclization of halogenated aniline derivatives bearing pre-installed halogens at desired positions:
Synthesis of 4-bromoaniline derivatives:
Commercially available or synthesized via electrophilic aromatic substitution.Condensation with Ethyl Propiolate:
Under basic or acidic conditions, 4-bromoaniline reacts with ethyl propiolate to form a quinoline core through cyclization, followed by halogenation at specific positions.Oxidative Hydrolysis to Carboxylic Acid:
The ester intermediates are hydrolyzed under reflux with sodium hydroxide, leading to the free acid.
Rearrangement and Chlorination Strategies
Some methods utilize rearrangement reactions, where initially synthesized quinoline derivatives undergo selective chlorination and bromination:
- Rearrangement of 4-chloroquinoline derivatives under heat with phosphorus oxychloride or phosphorus trichloride to introduce bromine at the 6-position, followed by oxidation at the 3-position.
Research Data and Yield Analysis
| Method | Starting Materials | Key Reactions | Typical Yield | Notes |
|---|---|---|---|---|
| Multi-step halogenation | 4-bromobenzene derivatives | Cyclization, halogenation, oxidation | 70-90% | Suitable for industrial scale, environmentally friendly |
| Direct cyclization | Halogenated aniline + ethyl propiolate | Cyclization, hydrolysis | 80-95% | Efficient, fewer steps |
| Rearrangement | 4-chloroquinoline derivatives | Chlorination, bromination, oxidation | 60-85% | Requires careful control of reaction conditions |
Research Findings and Considerations
Environmental Impact:
The use of phosphorus oxychloride and phosphorus trichloride is common but requires careful handling due to corrosiveness and toxicity. Recent advances focus on greener reagents and solvent systems.Yield Optimization:
Reaction conditions such as temperature, solvent choice, and reagent equivalents significantly influence yields. For example, refluxing in diphenyl ether or toluene has been shown to improve product purity and yield.Industrial Relevance: The methods described are scalable, with yields exceeding 70%, making them suitable for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters.
Major Products Formed
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl quinoline derivatives.
Scientific Research Applications
7-Bromo-4-chloroquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and as an intermediate in various synthetic pathways.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloroquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in critical biological pathways, leading to therapeutic effects.
Modulating Receptors: It can bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
Interacting with DNA: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Quinoline vs. Isoquinoline Derivatives
- 7-Bromo-3-chloroisoquinoline-4-carboxylic acid (C10H5BrClNO2, MW 286.51): Differs in core structure (isoquinoline vs. quinoline), shifting the nitrogen atom’s position. This alters electronic properties and binding interactions, making it relevant for targeting distinct biological pathways .
- 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (C12H9BrClNO3, MW 330.56): Features an ethyl group at position 1 and an oxo group at position 4, enhancing steric bulk and hydrogen-bonding capacity. Such modifications may improve metabolic stability compared to the unsubstituted target compound .
Halogen and Functional Group Variations
- 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3, MW 268.07): Replaces chlorine with a hydroxyl group at position 4, increasing polarity and solubility. This derivative is a precursor for metal-chelating agents or antimicrobial candidates .
- 7-Bromo-4-chloro-2-methylquinoline: Lacks the carboxylic acid group but includes a methyl group at position 2. The methyl group may enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .
Intermediate Utility
- The ethyl ester derivative of the target compound (ethyl 7-bromo-4-chloro-quinoline-3-carboxylate) is critical in synthesizing DK-IV-22-1, a pyrazoloquinolinone with demonstrated α6-GABAAR selectivity. This underscores its role in developing neuroactive compounds .
- 6-Bromo-2-pyridin-3-yl-quinoline-4-carboxylic acid (CAS 5109-99-9): Incorporates a pyridinyl group, expanding π-π stacking interactions in receptor binding. Such derivatives are explored in kinase inhibition studies .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| 7-Bromo-4-chloroquinoline-3-carboxylic acid* | C10H5BrClNO2 | ~286.5 | Br (C7), Cl (C4), COOH (C3) | Pharmaceutical intermediate |
| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | 268.07 | Br (C7), OH (C4), COOH (C3) | Metal chelation, antimicrobials |
| 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C12H9BrClNO3 | 330.56 | Br (C6), Cl (C7), Et (C1), oxo (C4) | Antibacterial agents |
| 7-Bromo-3-chloroisoquinoline-4-carboxylic acid | C10H5BrClNO2 | 286.51 | Br (C7), Cl (C3), COOH (C4) | Isoquinoline-based drug discovery |
*Inferred data based on analogs .
Biological Activity
7-Bromo-4-chloroquinoline-3-carboxylic acid is a halogenated heterocyclic compound belonging to the quinoline family. Its unique structural features, including the presence of bromine and chlorine substituents, enhance its reactivity and biological activity. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_6BrClN_2O_2. The presence of halogen atoms significantly influences its chemical reactivity, making it a valuable candidate for drug development and medicinal chemistry applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves interference with critical cellular processes, including DNA replication and protein synthesis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Bacillus subtilis | 10 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound may be a potent candidate for developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties . Studies have shown that it inhibits the activity of DNA topoisomerase II, an enzyme critical for DNA replication and transcription. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells.
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 18.5 |
These results highlight its potential as a lead compound in anticancer drug development.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The halogen substituents enhance its binding affinity, allowing it to modulate the activity of target proteins effectively.
Interaction Studies
Recent studies have focused on elucidating the binding interactions between this compound and biological targets using molecular docking simulations. These studies suggest that the compound forms stable complexes with DNA topoisomerase II, leading to inhibited enzymatic activity.
Case Studies
- Antitubercular Activity : A study investigated derivatives of quinoline carboxylic acids, including this compound, for their efficacy against Mycobacterium tuberculosis. Results indicated that modifications at specific positions on the quinoline ring could enhance antitubercular activity.
- Antifungal Properties : Another study evaluated the antifungal activity of various quinoline derivatives, revealing that certain modifications could improve efficacy against fungal pathogens like Candida albicans.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 7-bromo-4-chloroquinoline-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with β-keto esters, followed by halogenation. For example, bromination at the 7-position can be achieved using bromine in acetic acid under controlled conditions, while chlorination at the 4-position may require chlorinating agents like POCl₃. Purification often employs column chromatography with ethyl acetate/hexane gradients (60:40 to 90:10) to isolate intermediates and final products. Structural analogs, such as ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4), follow similar synthetic logic .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming substituent positions. For instance, the carboxylic acid proton typically appears as a broad singlet at δ 12-14 ppm, while bromine and chlorine substituents induce distinct deshielding effects on adjacent protons.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns characteristic of bromine (Br/Br).
- IR : A strong carbonyl stretch (~1700 cm) confirms the carboxylic acid group.
Comparative data from analogs like 4-bromo-3-chloro-7-methoxyquinoline (CAS 1208452-88-3) can aid interpretation .
Q. How can solubility challenges be mitigated during biological assays?
- Methodological Answer : The compound’s poor aqueous solubility often requires derivatization. Converting the carboxylic acid to a sodium salt (via NaOH treatment) or using co-solvents like DMSO (≤5% v/v) in PBS buffer can enhance solubility. Dynamic light scattering (DLS) should be used to confirm no aggregation occurs at working concentrations .
Advanced Research Questions
Q. How can regioselectivity issues during halogenation of quinoline derivatives be resolved?
- Methodological Answer : Regioselectivity in bromination and chlorination is influenced by electronic and steric factors. Computational modeling (DFT) predicts reactive sites, while directing groups like methoxy or nitro can guide halogen placement. For example, in 4-bromo-3-chloro-7-methoxyquinoline (CAS 1208452-88-3), the methoxy group directs bromination to the 4-position. Experimental validation via X-ray crystallography is recommended for ambiguous cases .
Q. What strategies address discrepancies in H NMR data for bromo-chloro quinoline derivatives?
- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or paramagnetic impurities. Deuterated DMSO or CDCl₃ should be used consistently. Variable-temperature NMR (VT-NMR) can resolve dynamic effects, while 2D NMR (e.g., COSY, NOESY) clarifies coupling patterns. For example, in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4), VT-NMR confirmed intramolecular hydrogen bonding .
Q. How can structure-activity relationships (SAR) be optimized for antimicrobial activity?
- Methodological Answer :
- Derivatization : Modify the carboxylic acid group to esters or amides to enhance membrane permeability.
- Substituent Screening : Test analogs with varying halogen positions (e.g., 6-bromo-4-chloroquinoline, CAS 65340-70-7) to identify critical pharmacophores.
- In Silico Studies : Molecular docking against bacterial targets (e.g., DNA gyrase) predicts binding affinity. Biological validation via MIC assays against Gram-positive/negative strains is essential .
Q. What are the pitfalls in interpreting mass spectrometry data for halogenated quinolines?
- Methodological Answer :
- Isotopic Patterns : Bromine’s 1:1 Br/Br ratio can mimic double-charged ions. Use high-resolution instruments (HRMS) to distinguish.
- Fragmentation Pathways : Chlorine at the 4-position stabilizes radical intermediates, leading to distinct fragmentation (e.g., loss of HCl). Compare with standards like 7-bromo-3-hydroxyquinoline-4-carboxylic acid (CAS 1070879-24-1) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the stability of this compound in aqueous media?
- Methodological Answer : Stability studies under varying pH (2–10) and temperatures (4°C–37°C) using HPLC-UV monitoring (λ = 254 nm) can identify degradation products. For instance, analogs like ethyl 4-hydroxyquinoline-3-carboxylate (CAS 26892-90-0) show pH-dependent hydrolysis. Accelerated stability testing (40°C/75% RH) over 14 days provides kinetic data .
Experimental Design Considerations
Q. What controls are critical in assessing the compound’s enzyme inhibition potential?
- Methodological Answer :
- Positive Controls : Use known inhibitors (e.g., ciprofloxacin for DNA gyrase).
- Blank Reactions : Exclude the compound to rule out solvent interference.
- Counter-Screens : Test against unrelated enzymes (e.g., proteases) to confirm specificity.
Data from 7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid (MW 332.18) suggest dose-dependent inhibition curves (IC₅₀) should be triplicated .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
